molecular formula C14H23N3O B6645157 N-[(5-methyl-1H-pyrazol-4-yl)methyl]-8-oxaspiro[4.5]decan-4-amine

N-[(5-methyl-1H-pyrazol-4-yl)methyl]-8-oxaspiro[4.5]decan-4-amine

Cat. No. B6645157
M. Wt: 249.35 g/mol
InChI Key: LVOBKVBLFOTSPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(5-methyl-1H-pyrazol-4-yl)methyl]-8-oxaspiro[4.5]decan-4-amine, also known as SP-4-84, is a synthetic compound that has gained significant attention in the field of scientific research. This compound is a potent and selective agonist of the sphingosine-1-phosphate receptor 1 (S1P1), which plays a crucial role in regulating various physiological processes in the body.

Mechanism of Action

N-[(5-methyl-1H-pyrazol-4-yl)methyl]-8-oxaspiro[4.5]decan-4-amine exerts its pharmacological effects by selectively binding to S1P1 receptors, which are G protein-coupled receptors that are widely expressed in various tissues, including the immune and nervous systems. Activation of S1P1 receptors by N-[(5-methyl-1H-pyrazol-4-yl)methyl]-8-oxaspiro[4.5]decan-4-amine leads to the internalization and degradation of the receptor, resulting in the sequestration of lymphocytes and the attenuation of immune responses. In the nervous system, activation of S1P1 receptors by N-[(5-methyl-1H-pyrazol-4-yl)methyl]-8-oxaspiro[4.5]decan-4-amine has been shown to inhibit inflammation and promote neuroprotection.
Biochemical and Physiological Effects:
N-[(5-methyl-1H-pyrazol-4-yl)methyl]-8-oxaspiro[4.5]decan-4-amine has been shown to modulate various biochemical and physiological processes in the body. In the immune system, this compound has been found to reduce the number of circulating lymphocytes by inducing their sequestration in the lymphoid organs. This property has been exploited for the treatment of autoimmune diseases, such as multiple sclerosis.
In the nervous system, N-[(5-methyl-1H-pyrazol-4-yl)methyl]-8-oxaspiro[4.5]decan-4-amine has been shown to reduce inflammation and oxidative stress by inhibiting the production of pro-inflammatory cytokines and reactive oxygen species. This compound has also been found to enhance the survival and differentiation of neural stem cells, which could have implications for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

N-[(5-methyl-1H-pyrazol-4-yl)methyl]-8-oxaspiro[4.5]decan-4-amine has several advantages for lab experiments, including its high potency and selectivity for S1P1 receptors, which allows for precise modulation of immune and nervous system functions. This compound also has low toxicity and good pharmacokinetic properties, making it suitable for in vivo studies.
However, N-[(5-methyl-1H-pyrazol-4-yl)methyl]-8-oxaspiro[4.5]decan-4-amine has some limitations for lab experiments, including its high cost and complex synthesis method. This compound also has limited solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of N-[(5-methyl-1H-pyrazol-4-yl)methyl]-8-oxaspiro[4.5]decan-4-amine, including:
1. Investigation of the therapeutic potential of N-[(5-methyl-1H-pyrazol-4-yl)methyl]-8-oxaspiro[4.5]decan-4-amine for the treatment of autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis.
2. Exploration of the neuroprotective effects of N-[(5-methyl-1H-pyrazol-4-yl)methyl]-8-oxaspiro[4.5]decan-4-amine in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
3. Evaluation of the anti-tumor activity of N-[(5-methyl-1H-pyrazol-4-yl)methyl]-8-oxaspiro[4.5]decan-4-amine in preclinical models of cancer, with a focus on its mechanism of action and potential for combination therapy.
4. Development of novel analogs of N-[(5-methyl-1H-pyrazol-4-yl)methyl]-8-oxaspiro[4.5]decan-4-amine with improved pharmacological properties, such as increased solubility and bioavailability.
5. Investigation of the role of S1P1 receptors in other physiological processes, such as wound healing and angiogenesis, and the potential use of N-[(5-methyl-1H-pyrazol-4-yl)methyl]-8-oxaspiro[4.5]decan-4-amine as a tool for modulating these processes.
In conclusion, N-[(5-methyl-1H-pyrazol-4-yl)methyl]-8-oxaspiro[4.5]decan-4-amine is a synthetic compound that has shown great promise in various scientific research fields. This compound has potent and selective agonist activity for S1P1 receptors and has been investigated for its therapeutic potential in immunology, neurobiology, and oncology. Further research is needed to fully understand the mechanism of action and potential applications of N-[(5-methyl-1H-pyrazol-4-yl)methyl]-8-oxaspiro[4.5]decan-4-amine in these fields.

Synthesis Methods

The synthesis of N-[(5-methyl-1H-pyrazol-4-yl)methyl]-8-oxaspiro[4.5]decan-4-amine involves several steps, starting with the reaction of 5-methyl-1H-pyrazole-4-carbaldehyde with 1,8-diaminooctane to form the corresponding imine intermediate. This intermediate is then reduced with sodium borohydride to yield the amine product, which is further reacted with 2-chloro-1,3-propanediol to form the spirocyclic ring system. The final product is obtained after purification using column chromatography.

Scientific Research Applications

N-[(5-methyl-1H-pyrazol-4-yl)methyl]-8-oxaspiro[4.5]decan-4-amine has been extensively studied in various scientific research fields, including immunology, neurobiology, and oncology. In immunology, this compound has been shown to modulate the trafficking of immune cells, particularly lymphocytes, by selectively binding to S1P1 receptors. This property has made N-[(5-methyl-1H-pyrazol-4-yl)methyl]-8-oxaspiro[4.5]decan-4-amine a potential therapeutic agent for the treatment of autoimmune diseases, such as multiple sclerosis.
In neurobiology, N-[(5-methyl-1H-pyrazol-4-yl)methyl]-8-oxaspiro[4.5]decan-4-amine has been found to have neuroprotective effects by reducing inflammation and oxidative stress in the brain. This compound has also been shown to enhance the survival and differentiation of neural stem cells, suggesting its potential use in regenerative medicine.
In oncology, N-[(5-methyl-1H-pyrazol-4-yl)methyl]-8-oxaspiro[4.5]decan-4-amine has been investigated for its anti-tumor activity. This compound has been shown to induce apoptosis in cancer cells and inhibit the proliferation and migration of tumor cells. These findings suggest that N-[(5-methyl-1H-pyrazol-4-yl)methyl]-8-oxaspiro[4.5]decan-4-amine could be a promising candidate for cancer therapy.

properties

IUPAC Name

N-[(5-methyl-1H-pyrazol-4-yl)methyl]-8-oxaspiro[4.5]decan-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O/c1-11-12(10-16-17-11)9-15-13-3-2-4-14(13)5-7-18-8-6-14/h10,13,15H,2-9H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVOBKVBLFOTSPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1)CNC2CCCC23CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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